1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one
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Overview
Description
1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with an oxadiazole ring and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrrolidinone moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(propan-2-yl)phenyl]ethan-1-ol: A related compound with a simpler structure, used in various chemical applications.
Fluoxetine: An antidepressant with a trifluoromethylphenyl group, highlighting the importance of this functional group in medicinal chemistry.
Uniqueness
1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is unique due to its combination of a pyrrolidinone core with an oxadiazole ring and trifluoromethylphenyl groups. This structure imparts specific chemical and biological properties that differentiate it from other compounds.
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c1-13(2)14-6-8-18(9-7-14)28-12-16(11-19(28)29)21-26-20(27-30-21)15-4-3-5-17(10-15)22(23,24)25/h3-10,13,16H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGDQCJRSLUZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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